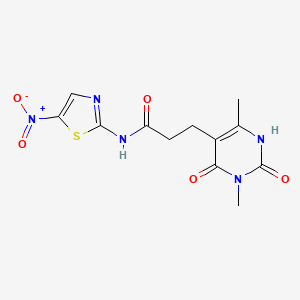![molecular formula C16H19NO B2687320 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one CAS No. 2128708-94-9](/img/structure/B2687320.png)
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, also known as PPAO, is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. PPAO belongs to the class of compounds known as bicyclic ketones, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one is not yet fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to bind to the acetylcholine receptor and to inhibit the reuptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, and the inhibition of the reuptake of dopamine and norepinephrine. 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has also been shown to have analgesic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters, which can be useful for studying the mechanisms of action of various biological processes. However, one limitation of using 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, including the development of new synthetic methods for producing 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, the study of its effects on other neurotransmitters and biological processes, and the development of new applications for 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one in scientific research. Additionally, future research may focus on developing new derivatives of 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one that have improved selectivity and reduced toxicity.
Synthesemethoden
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the condensation of 2-phenylacetaldehyde with cyclohexanone, followed by reduction with sodium borohydride. Other methods include the reaction of 2-phenylacetaldehyde with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes. For example, 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been used to study the role of acetylcholine in the nervous system, as well as the mechanisms of action of various neurotransmitters.
Eigenschaften
IUPAC Name |
1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-15(18)17-12-14-10-6-7-11-16(14,17)13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDORQWIPWZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2C1(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)


![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)




![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)